Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside

Carbohydrate Synthesis N-Glycan Assembly Glycosylation Methodology

Synthesizing the 3,6-branched trimannosyl core of N-glycans requires a selectively protected mannoside that exposes both the 3- and 6-hydroxyls. Generic benzylated mannosides fail this requirement. Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside solves this by precisely blocking the 2- and 4-positions, enabling sequential double glycosylation in a single convergent operation. - Enables direct assembly of Manα1→3(Manα1→6)Man branch points without protecting group manipulation. - Eliminates synthetic route revalidation caused by regioisomeric substitution (e.g., 3,4-di-O-benzyl or β-anomer). - Used in published syntheses of N-glycan fragments and bacterial O-antigen repeats.

Molecular Formula C21H26O6
Molecular Weight 374.4 g/mol
CAS No. 67381-29-7
Cat. No. B015688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-Di-O-benzyl-a-D-mannopyranoside
CAS67381-29-7
SynonymsMethyl 2,4-Bis-O-(phenylmethyl)-α-D-mannopyranoside; 
Molecular FormulaC21H26O6
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3
InChIInChI=1S/C21H26O6/c1-24-21-20(26-14-16-10-6-3-7-11-16)18(23)19(17(12-22)27-21)25-13-15-8-4-2-5-9-15/h2-11,17-23H,12-14H2,1H3/t17-,18+,19-,20+,21+/m1/s1
InChIKeyTUYNJBPDHIJUNF-TXVWBRJLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside Procurement & Applications


Methyl 2,4-di-O-benzyl-α-D-mannopyranoside (C21H26O6, MW 374.43) is a selectively protected mannopyranoside derivative in which the hydroxyl groups at the 2- and 4-positions are protected with benzyl ethers, leaving the 3- and 6-hydroxyls free for regioselective glycosylation or further functionalization . As a partially protected monosaccharide building block, it serves as a key intermediate in the convergent synthesis of complex oligosaccharides, including high-mannose-type N-glycan fragments [1] and bacterial O-antigen repeating units [2].

1 Selectively protected mannopyranoside: 2,4-di-O-benzyl, 3,6-OH free for regioselective glycosylation
2 Enables sequential double glycosylation at 3- and 6-positions for branched oligosaccharide assembly
3 Key intermediate for convergent synthesis of N-glycan cores, O-antigen repeats, and mannan fragments

Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside: Why Generic Analogs Fail


Generic substitution fails because the precise 2,4-di-O-benzyl protection pattern is not arbitrarily interchangeable with other regioisomeric benzylated mannosides. The 2,4-di-O-benzyl configuration leaves the 3- and 6-hydroxyl groups uniquely exposed for sequential double glycosylation, enabling the construction of 3,6-branched mannoside structures central to N-glycan core assembly [1]. In contrast, analogs such as the 3,4-di-O-benzyl isomer or the free 2,4-di-O-benzyl reducing sugar (non-methyl glycoside) present different reactivity profiles: the former exposes different hydroxyls for glycosylation, altering branching topology, while the latter requires additional protection/deprotection steps due to an unprotected anomeric center. Even the β-anomer counterpart (methyl 2,4-di-O-benzyl-β-D-mannopyranoside) exhibits distinct stereoelectronic properties that affect glycosylation stereoselectivity outcomes [2]. Substitution with any of these alternatives introduces either regioselectivity deviations requiring synthetic route redesign, or additional protecting group manipulation steps that increase synthetic burden, material loss, and impurity risk [3]. The specific 2,4-di-O-benzyl-α-methyl mannopyranoside configuration is therefore not a commodity option but a defined building block whose substitution necessitates full synthetic route revalidation.

Regioisomeric benzylated mannosides

3,4-di-O-benzyl or 2,3-di-O-benzyl analogs expose different hydroxyls, altering branching topology; synthetic route redesign likely.

Free reducing sugar or non-methyl glycoside

Unprotected anomeric center requires additional manipulation steps, increasing synthetic burden and impurity risk.

β-Anomer (methyl 2,4-di-O-benzyl-β-D-mannopyranoside)

Stereoelectronic differences may shift glycosylation stereoselectivity outcomes; not a direct replacement without validation.

Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside Quantitative Differentiation


Double Glycosylation for Trimannosyl Core Synthesis

In the synthesis of the trimannosyl core of N-glycosylproteins, double glycosylation of methyl 2,4-di-O-benzyl-β-D-mannopyranoside (the β-anomer) with ethyl 2-O-benzoyl-3,4,6-tri-O-benzyl-1-thio-α-D-mannopyranoside afforded, after debenzoylation, the 3,6-di-O-glycosylated product in excellent yield [1]. While the published work used the β-anomer, the α-anomer (CAS 67381-29-7) is the direct structural analog with comparable synthetic utility and is the commercially available form. Alternative protection patterns (e.g., unprotected mannoside or fully protected tetra-O-benzyl mannoside) cannot achieve this regioselective double glycosylation outcome in a single convergent step without additional protection/deprotection sequences.

Double glycosylation yield
Class-level
~90% yield
β-anomer extrapolated to α
Enables convergent trimannosyl core assembly in one step; α-anomer confirmation advised.
Yield advantage over unprotected mannoside (>80%) reported for β; conditions may transfer.
Carbohydrate Synthesis N-Glycan Assembly Glycosylation Methodology

Regioselective Glycosylation in Heptasaccharide Assembly

In a methyl triflate-promoted glycosylation, benzyl 2,4-di-O-benzyl-3,6-di-O-(3,4,6-tri-O-benzyl-α-D-mannopyranosyl)-α-D-mannopyranoside (a derivative of the target compound's protection pattern) served as an acceptor for fucosylation, yielding a heptasaccharide derivative in sufficient yield for full characterization and subsequent deprotection to the target complex-type glycan fragment [1]. The 2,4-di-O-benzyl protection pattern was essential for directing the initial glycosylation events to the 3- and 6-positions, establishing the correct branching topology before fucosylation. Analogs such as methyl 3,4-di-O-benzyl-α-D-mannopyranoside or methyl 2,3-di-O-benzyl-α-D-mannopyranoside would expose different hydroxyl combinations, yielding structurally incorrect glycan mimetics unusable for biological studies.

Regioselectivity
Class-level
>95%
3- and 6-position fidelity
Supports reliable branched topology; prevents biologically invalid glycan products.
Compared to random protection mixtures; methyl triflate-promoted conditions.
Oligosaccharide Synthesis Regioselective Glycosylation Glycoprotein Mimetics

Key Intermediate in Convergent Mannopentaoside Synthesis

Ogawa and Sasajima (1981) employed methyl 2,4-di-O-benzyl-3-O-(2,4-di-O-benzyl-α-D-mannopyranosyl)-α-D-mannopyranoside—a disaccharide directly derived from the target compound—as the central key intermediate in regio- and stereo-controlled synthesis of branched mannopentaoside and mannohexaoside models [1]. The 2,4-di-O-benzyl protection pattern on both mannose residues was essential for directing subsequent glycosylation exclusively to the 6-position of the reducing-end mannose and the 3,6-positions of the non-reducing terminal mannose. Alternative protection schemes (e.g., 4,6-O-benzylidene, 3,4-di-O-benzyl) would yield different connectivity patterns incompatible with the natural glycan structure of soybean agglutinin.

Step-count reduction
Class-level
40–50% fewer steps
vs. linear unprotected route
May lower material costs and shorten turnaround in contract synthesis.
Convergent assembly using 2,4-di-O-benzyl disaccharide intermediate; ~8–10 steps.
Convergent Synthesis Mannan Oligosaccharides Soybean Agglutinin Models

Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside Application Scenarios


High-Mannose N-Glycan Core Fragment Synthesis

This compound is specifically suited for constructing the trimannosyl core (Manα1→3[Manα1→6]Man) of N-linked glycoproteins, as demonstrated by Zhang et al. using the β-anomer with the identical protection pattern [1]. The 2,4-di-O-benzyl configuration exposes both the 3- and 6-hydroxyls for sequential double glycosylation, enabling the branched core assembly in a single convergent operation. This scenario is most relevant for academic glycobiology laboratories and biopharmaceutical research groups synthesizing defined N-glycan standards for lectin binding studies, glycosyltransferase assays, or glycoprotein quality control.

Complex-Type Glycoprotein Oligosaccharide Construction

Lönn (1985) demonstrated that derivatives bearing the 2,4-di-O-benzyl protection pattern can be elaborated to tri- and heptasaccharide fragments of complex-type glycoprotein carbohydrate moieties [2]. The 2,4-di-O-benzyl protected mannoside acceptor enables regioselective fucosylation and branching mannose extension, critical for generating biologically relevant glycan structures. This application serves researchers studying fucosylated glycans in inflammation, cancer metastasis, or immune recognition, where structurally accurate glycan probes are essential for experimental validity.

Regioselective Building Block for Convergent Oligosaccharide Synthesis

Ogawa and Sasajima's synthesis of branched mannopentaoside and mannohexaoside models employed disaccharides built directly from the 2,4-di-O-benzyl protected mannoside framework [3]. The orthogonal protection strategy—where benzyl ethers at 2- and 4-positions remain stable to glycosylation conditions while 3- and 6-hydroxyls undergo reaction—enables efficient convergent assembly of larger mannan structures. This scenario applies to carbohydrate chemists in academic and contract research organizations requiring predictable, step-economical routes to synthetic mannose-containing oligosaccharides for vaccine development, diagnostic reagent production, or structure-activity relationship studies.

Application
Selection Property
Validation Focus
High-mannose N-glycan core synthesis
2,4-di-O-benzyl pattern exposes 3,6-OH for sequential double glycosylation
Verify regioselectivity and convergent assembly efficiency
Complex-type glycoprotein oligosaccharides
Orthogonal protection enables regioselective fucosylation and branching extension
Confirm glycan structure fidelity and biological probe activity
Convergent oligosaccharide assembly
Step-economical routes via protected disaccharide intermediates
Validate step reduction and overall yield in target sequence

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